molecular formula C6H6ClF3N2O2S B13223831 1-Ethyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride

1-Ethyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B13223831
M. Wt: 262.64 g/mol
InChI Key: FFFZZUKYPHDNSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Ethyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl group at position 1, a trifluoromethyl group at position 4, and a sulfonyl chloride group at position 5. The unique combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride typically involves multiple stepsFor instance, the cyclization of hydrazine with a suitable diketone can yield the pyrazole core, which can then be functionalized through subsequent reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and methods such as continuous flow synthesis may be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles like amines, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. Reaction conditions often involve solvents like dichloromethane or acetonitrile, and temperatures ranging from room temperature to reflux conditions .

Major Products: The major products formed from these reactions include sulfonamide derivatives, sulfonate esters, and various heterocyclic compounds depending on the specific reaction pathway .

Scientific Research Applications

1-Ethyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the modulation of protein function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in biological targets .

Comparison with Similar Compounds

  • 1-Methyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride
  • 1-Ethyl-3-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride
  • 1-Ethyl-4-(difluoromethyl)-1H-pyrazole-5-sulfonyl chloride

Comparison: Compared to similar compounds, 1-Ethyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride exhibits unique reactivity due to the specific positioning of its functional groups. The presence of the trifluoromethyl group at position 4 significantly influences its chemical behavior, making it more reactive in certain substitution and cycloaddition reactions. Additionally, the ethyl group at position 1 provides steric hindrance, affecting the compound’s overall reactivity and interaction with biological targets .

Biological Activity

1-Ethyl-4-(trifluoromethyl)-1H-pyrazole-5-sulfonyl chloride, a member of the pyrazole family, has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by its trifluoromethyl and sulfonyl chloride functional groups, is being investigated for various pharmacological effects, including anti-inflammatory and anticancer properties.

  • Molecular Formula : C6_6H6_6ClF3_3N2_2O2_2S
  • Molecular Weight : 262.64 g/mol
  • CAS Number : 2059931-89-2

Biological Activity Overview

The biological activity of this compound has been explored primarily through its derivatives. Recent studies highlight its potential in several therapeutic areas:

1. Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that certain pyrazole compounds can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. The selectivity index of some derivatives has been reported to be notably high, suggesting a lower risk of gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) .

Table 1: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundCOX-2 Inhibition (%)Selectivity Index
Compound A70%8.22
Compound B65%9.31
This compoundTBDTBD

2. Anticancer Properties

The anticancer potential of pyrazole derivatives is another area of active research. Compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For example, a derivative was found to significantly alter the cell cycle progression in Jurkat cells, indicating its potential as an anticancer agent .

Case Study: Anticancer Activity
In a study evaluating the effects of pyrazole derivatives on cancer cells, it was found that certain compounds led to a significant decrease in cell viability at concentrations as low as 5 µM. The mechanism involved disruption of mitochondrial function and activation of apoptotic pathways.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the trifluoromethyl group enhances lipophilicity, improving cellular uptake and bioavailability. The sulfonyl chloride moiety may also play a role in modulating enzyme activity through covalent modification.

Toxicological Profile

Preliminary toxicity studies suggest that derivatives of this compound exhibit low acute toxicity, with lethal doses (LD50) exceeding 2000 mg/kg in animal models . This favorable safety profile is critical for further development as therapeutic agents.

Properties

Molecular Formula

C6H6ClF3N2O2S

Molecular Weight

262.64 g/mol

IUPAC Name

2-ethyl-4-(trifluoromethyl)pyrazole-3-sulfonyl chloride

InChI

InChI=1S/C6H6ClF3N2O2S/c1-2-12-5(15(7,13)14)4(3-11-12)6(8,9)10/h3H,2H2,1H3

InChI Key

FFFZZUKYPHDNSD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)C(F)(F)F)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.